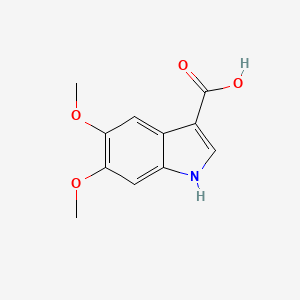
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a pyridin-2-yl methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone typically involves the bromination of a precursor compound. One common method is the reaction of 4-bromoacetophenone with pyridine-2-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.
Materials Science: Employed in the development of novel materials with specific electronic or photonic properties.
Chemical Biology: Utilized as a probe for studying biological processes through covalent modification of target proteins.
Mecanismo De Acción
The mechanism of action of (4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone involves its ability to form covalent bonds with biological targets. The bromomethyl group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable adducts. This covalent modification can alter the function of the target molecule, providing insights into its biological role .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl (pyridin-2-yl)methanone: Lacks the bromomethyl group, making it less reactive in substitution reactions.
(4-Dibromomethyl-phenyl)(phenyl)methanone: Contains two bromomethyl groups, increasing its reactivity but also its potential toxicity.
(4-Methoxyphenyl)(pyridin-2-yl)methanone: Substituted with a methoxy group instead of a bromomethyl group, altering its electronic properties and reactivity.
Uniqueness
(4-(Bromomethyl)phenyl)(pyridin-2-yl)methanone is unique due to the presence of both a bromomethyl group and a pyridin-2-yl methanone moiety. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H10BrNO |
|---|---|
Peso molecular |
276.13 g/mol |
Nombre IUPAC |
[4-(bromomethyl)phenyl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C13H10BrNO/c14-9-10-4-6-11(7-5-10)13(16)12-3-1-2-8-15-12/h1-8H,9H2 |
Clave InChI |
QOVANAOWSOKGDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid](/img/structure/B13988616.png)
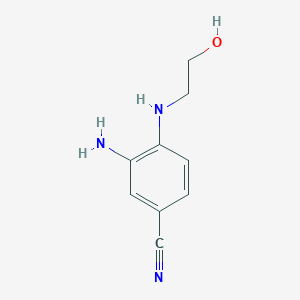
![Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate](/img/structure/B13988630.png)
![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)
![2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one](/img/structure/B13988654.png)

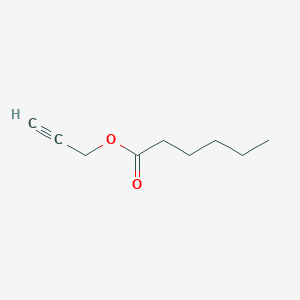
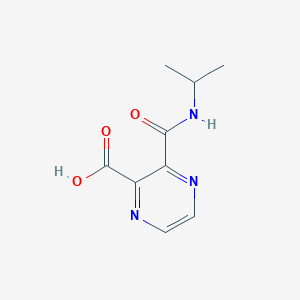


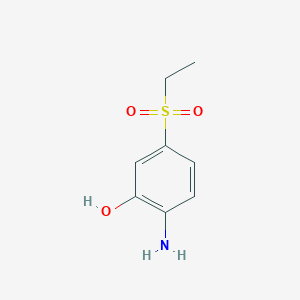
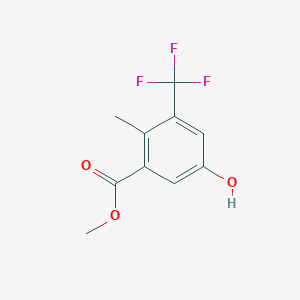
![(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B13988691.png)
